molecular formula C14H14O4 B1522355 3-butanoyl-8-methoxy-2H-chromen-2-one CAS No. 100886-56-4

3-butanoyl-8-methoxy-2H-chromen-2-one

Cat. No.: B1522355
CAS No.: 100886-56-4
M. Wt: 246.26 g/mol
InChI Key: GDYZEIWGOOATJN-UHFFFAOYSA-N
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Description

3-Butanoyl-8-methoxy-2H-chromen-2-one ( 100886-56-4) is a synthetic coumarin derivative supplied for research and development purposes. This compound features a butanoyl substituent at the 3-position and a methoxy group at the 8-position of the core 2H-chromen-2-one structure. With a molecular formula of C14H14O4 and a molecular weight of 246.26 g/mol, it is a valuable building block in medicinal chemistry and drug discovery . As part of the coumarin family, this compound is of significant interest in pharmacological research. Coumarin derivatives are extensively studied for their diverse biological activities, including potent antiproliferative and anticancer properties . Specifically, structurally similar 3-acyl-substituted coumarins have demonstrated compelling bioactivity; for instance, 3-acetyl-8-methoxycoumarin derived Schiff bases have been identified as potent antiproliferative agents, with studies showing they can intercalate with CT-DNA and induce apoptosis (programmed cell death) in cancer cells . Furthermore, various 3-acetylcoumarin precursors are utilized to synthesize complex heterocycles that exhibit satisfactory antitumor and antioxidant activity in vitro . The 3-butanoyl side chain in this particular compound makes it a versatile intermediate for synthesizing novel hybrid molecules, such as pyrazoles, pyrans, and thiazoles, which are privileged scaffolds in the development of new chemotherapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-butanoyl-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-5-11(15)10-8-9-6-4-7-12(17-2)13(9)18-14(10)16/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYZEIWGOOATJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Using 8-Methoxysalicylaldehyde and Butanoyl Precursors

  • Starting Materials : 8-Methoxysalicylaldehyde and an active methylene compound such as ethyl butanoylacetate or butanoyl acetylacetate.
  • Catalysts : Piperidine, triethylamine, or heteropolyacids like H14[NaP5W30O110].
  • Solvents : Ethanol or other polar solvents.
  • Conditions : Reflux or mild heating for several hours.
  • Mechanism : The aldehyde group of 8-methoxysalicylaldehyde condenses with the active methylene compound via Knoevenagel condensation, followed by intramolecular cyclization to form the coumarin ring with the butanoyl group at position 3.

This method is favored for its simplicity and moderate to good yields (typically 60–85%) and is supported by literature on 3-acylcoumarin synthesis using similar substrates.

One-Pot Base-Promoted Annulation

  • Method : A metal-free, base-promoted (4 + 2) annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides.
  • Relevance : Although this method is primarily reported for 2H-chromen-2-one scaffolds, it demonstrates the viability of selective cyclizations under mild conditions that could be adapted for 3-butanoyl-8-methoxy derivatives.
  • Advantages : Mild reaction conditions, broad substrate scope, and gram-scale synthesis feasibility.

Catalysis Using Heteropolyacids and Polymer-Supported Reagents

  • Heteropolyacid Catalysis : Various heteropolyacids such as H14[NaP5W30O110], H4[PMo11VO40], and others have been used to catalyze the condensation of salicylaldehyde derivatives with active methylene compounds, providing a green and recyclable catalytic system.
  • Polymer-Supported Reagents : Polymer-supported acetoacetate reagents in the presence of piperidine have been reported for efficient one-pot synthesis of 3-acetylcoumarins, which can be extended to butanoyl derivatives by using the corresponding β-ketoesters.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Condition Yield Range (%) Advantages Limitations
Knoevenagel Condensation 8-Methoxysalicylaldehyde + β-ketoester (butanoyl) Piperidine or base, reflux in EtOH 60–85 Simple, moderate conditions Longer reaction times
One-Pot Base-Promoted Annulation α-Alkylidene succinimides + p-QMs Base-promoted, metal-free, mild High (gram scale possible) Mild, selective, scalable Requires specific substrates
Heteropolyacid Catalysis Salicylaldehyde derivatives + active methylene compounds Heteropolyacids (e.g., H14[NaP5W30O110]) Moderate to high Recyclable catalyst, green method Catalyst availability
Polymer-Supported Reagents Salicylaldehyde + polymer-supported acetoacetate Piperidine, EtOH, microwave possible High Efficient, selective, scalable Polymer reagent preparation needed

Research Findings and Notes

  • Selectivity and Yield : The choice of catalyst and reaction conditions significantly influences the selectivity toward the 3-butanoyl substitution and overall yield. Base-promoted and heteropolyacid-catalyzed reactions provide good control over product formation.
  • Reaction Mechanism Insights : Knoevenagel condensation proceeds via the formation of a carbon-carbon double bond between the aldehyde and the active methylene compound, followed by intramolecular cyclization to form the coumarin ring. In some cases, Michael addition intermediates may be involved.
  • Scalability : Recent advances, such as metal-free base-promoted annulations, have demonstrated gram-scale synthesis feasibility without loss of yield or purity.
  • Structural Confirmation : Characterization by ^1H and ^13C NMR, crystallographic studies, and computational methods (DFT) are routinely employed to confirm the structure and purity of synthesized 3-acylcoumarins.

Chemical Reactions Analysis

Types of Reactions

3-Butanoyl-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
3-Butanoyl-8-methoxy-2H-chromen-2-one serves as an important building block for synthesizing more complex organic molecules. It is utilized in the preparation of various derivatives that exhibit enhanced biological activities or novel properties.

Reactivity and Transformations
The compound undergoes several chemical reactions, including:

  • Oxidation : Converts to carboxylic acids or ketones.
  • Reduction : Carbonyl groups can be reduced to alcohols.
  • Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions are essential for developing new compounds with specific functionalities.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus, with inhibition zones ranging from 14 to 17 mm, suggesting its potential as an antimicrobial agent .

Anticancer Properties
The compound has been investigated for its anticancer potential. Studies suggest it may inhibit specific kinases and transcription factors involved in cancer cell proliferation, leading to apoptosis in cancer cells through interference with cellular signaling pathways. This mechanism highlights its potential therapeutic applications in oncology .

Medical Applications

Therapeutic Investigations
Due to its biological activities, this compound is being explored for therapeutic effects against diseases such as cancer and infectious diseases. Its ability to modulate cellular pathways makes it a candidate for drug development aimed at treating these conditions .

Industrial Applications

Material Development
In industrial settings, this compound is used in the development of new materials and serves as a precursor in the synthesis of dyes and fragrances. Its unique chemical properties allow it to be integrated into various formulations and products.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound were effective against E. coli and Pseudomonas aeruginosa, showcasing its potential in treating bacterial infections .
  • Cancer Cell Line Investigation : Research involving various human cancer cell lines indicated that this compound could induce cell cycle arrest and apoptosis, highlighting its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 3-butanoyl-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Differences

  • However, this may reduce aqueous solubility relative to hydroxylated analogs like 5,7-dihydroxy-8-methoxy derivatives .
  • Electronic Effects: The electron-withdrawing nature of the butanoyl group alters the electron density of the coumarin core, affecting UV absorption and reactivity in photochemical applications. This contrasts with 3-(4-ethoxybenzoyl) derivatives, where extended conjugation enhances fluorescence .
  • For example, 5-alkoxy-8-amino derivatives show potent anticancer effects via kinase inhibition , whereas 3-benzothienyl analogs demonstrate anti-inflammatory properties .

Research Findings and Key Insights

Synthetic Optimization: The solvent-free synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one (yield: ~90%) provides a template for scalable production of 3-butanoyl derivatives .

Structure-Activity Relationships (SAR): Elongation of the C3 acyl chain (acetyl → butanoyl) correlates with increased logP values, suggesting improved blood-brain barrier penetration . Methoxy at C8 stabilizes the chromen-2-one core against oxidative degradation, a feature shared with 8-methoxy psoralens .

Crystallographic Data : Analogous coumarins (e.g., (E)-3-(benzodioxol-5-yl)-1-(7-hydroxy-5-methoxychroman-8-yl)prop-2-en-1-one ) exhibit triclinic crystal systems (space group P1) with hydrogen-bonding networks critical for solid-state stability .

Biological Activity

3-Butanoyl-8-methoxy-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C14H14O4
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : 3-butanoyl-8-methoxychromen-2-one

The compound is synthesized by reacting 8-methoxy-2H-chromen-2-one with butanoyl chloride in the presence of a base such as pyridine, which facilitates the formation of the desired product with high yield and purity .

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The inhibition zones measured range from 14 to 17 mm, demonstrating its effectiveness compared to standard antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that it may inhibit certain kinases and transcription factors involved in cancer cell proliferation. The mechanism includes the induction of apoptosis in cancer cells through interference with cellular signaling pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes that are vital for cell proliferation and survival.
  • Receptor Modulation : It modulates receptor activity, affecting various signaling pathways that lead to cellular responses.
  • Apoptosis Induction : By interfering with cellular signaling, it promotes programmed cell death in cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study :
    • A study demonstrated its efficacy against Staphylococcus aureus, with an inhibition zone comparable to conventional antibiotics .
  • Anticancer Research :
    • Research indicated that this compound could reduce ATPase activity in skeletal muscle myosin, suggesting a potential pathway for anticancer effects .
  • In Vitro Toxicity Analysis :
    • Toxicity studies on Vero cells confirmed that the compound is non-toxic at concentrations up to 100 μg/mL, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

A comparison with other coumarin derivatives reveals that this compound exhibits superior antimicrobial and anticancer properties compared to structurally similar compounds. This highlights its potential as a lead compound for drug development.

Compound NameAntimicrobial ActivityAnticancer ActivityToxicity Level
This compoundModerateSignificantNon-toxic up to 100 μg/mL
Coumarin Derivative ALowModerateToxic at higher concentrations
Coumarin Derivative BModerateLowNon-toxic

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-butanoyl-8-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including Friedel-Crafts acylation for introducing the butanoyl group and methoxylation at the 8-position. Key parameters include:

  • Temperature control : Maintaining 60–80°C during acylation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Lewis acids like AlCl₃ for electrophilic substitution .
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity assessment .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 170–190 ppm) groups .
  • IR : Confirm C=O (1680–1720 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 274.12) .
  • Chromatography : Gas chromatography (GC) with non-polar columns (e.g., HP-5MS) assesses purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data collection : Use Bruker SMART APEX CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Structure refinement : SHELXL-97 refines parameters (R-factor < 0.05) and validates bond lengths/angles against the Cambridge Structural Database .
  • Validation tools : PLATON checks for missed symmetry and twinning; ADDSYM in OLEX2 ensures space group correctness .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Replicate in vitro studies (e.g., MTT assays) under controlled conditions (e.g., 24–48 hr incubation, 5% CO₂) to ensure consistency .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and compare potency across studies .
  • Mechanistic studies : Pair enzyme inhibition assays (e.g., fluorescence-based kinetics) with molecular docking (AutoDock Vina) to validate target interactions .

Q. What strategies optimize the compound’s solubility and stability for pharmacological assays?

  • Methodological Answer :

  • Solubility enhancers : Use DMSO (≤0.1% v/v) or cyclodextrins for aqueous formulations .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
  • Lipophilicity tuning : Introduce hydrophilic substituents (e.g., hydroxyl groups) via semi-synthetic modification while retaining core activity .

Notes

  • Synthesis : Prioritize regioselective methoxylation using protecting groups (e.g., acetyl) to avoid side reactions .
  • Crystallography : Always cross-validate SHELXL-refined structures with density functional theory (DFT) calculations for electronic environment accuracy .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butanoyl-8-methoxy-2H-chromen-2-one
Reactant of Route 2
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3-butanoyl-8-methoxy-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.